molecular formula C12H16INO B8610371 7-iodo-8-methoxy-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 616201-57-1

7-iodo-8-methoxy-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B8610371
CAS No.: 616201-57-1
M. Wt: 317.17 g/mol
InChI Key: IIXFGYNBVWNWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-iodo-8-methoxy-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a useful research compound. Its molecular formula is C12H16INO and its molecular weight is 317.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

616201-57-1

Molecular Formula

C12H16INO

Molecular Weight

317.17 g/mol

IUPAC Name

7-iodo-8-methoxy-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

InChI

InChI=1S/C12H16INO/c1-8-7-14-4-3-9-5-12(15-2)11(13)6-10(8)9/h5-6,8,14H,3-4,7H2,1-2H3

InChI Key

IIXFGYNBVWNWNL-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC2=CC(=C(C=C12)I)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-trifluoroacetyl-8-iodo7-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (0.600 g, 1.45 mmol) in methanol (20 mL) was treated with 15% aqueous NaOH (20 mL), and stirred for 3 hours at 50 C. The product mixture was diluted with water (100 mL), extracted twice with EtOAc (100 mL), the combined organic phases were washed with brine (100 mL), dried with Na2SO4 and concentrated to give 0.425 g of a yellow solid. 1H NMR (400 MHz, CDCl3) d 7.52 (s, 1 H), 6.57 (s, 1H), 3.86 (s, 3 H), 3.12-3.06 (m, 4 H), 2.95 (m, 2 H), 2.75 (m, 1 H), 2.43 (bs, 1 H), 1.33 (d, J=8 Hz, 3 H). MS calculated for C12H16INO+H: 318, observed: 318.
Name
N-trifluoroacetyl-8-iodo7-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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